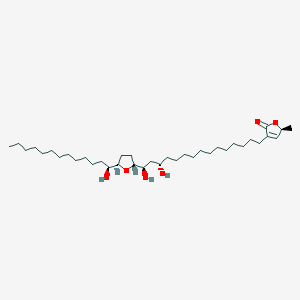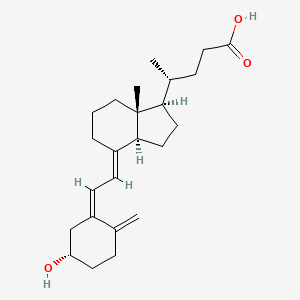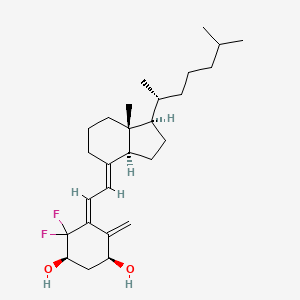
Crobenetine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crobenetine, also known as BIII 890CL, is a highly potent and selective sodium channel blocker. It is particularly effective against the Nav1.2 sodium channel, which plays a crucial role in neuronal activation and electrical signaling. This compound is used as a tool compound in both in vitro and in vivo studies to test biological hypotheses .
Preparation Methods
The synthetic route for Crobenetine involves several steps, including the preparation of the mother liquor. For instance, 2 mg of the drug is dissolved in 50 μL of dimethyl sulfoxide (DMSO) to achieve a mother liquor concentration of 40 mg/mL . The industrial production methods for this compound are not extensively documented, but it is available in various forms, including free base and hydrochloride salt .
Chemical Reactions Analysis
Crobenetine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, although detailed reaction mechanisms are not extensively documented.
Substitution: this compound can undergo substitution reactions, particularly involving its functional groups.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as specific solvents like DMSO. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Crobenetine has several scientific research applications, including:
Chemistry: Used as a tool compound to study sodium channel blockers.
Biology: Helps in understanding the role of sodium channels in neuronal activation and electrical signaling.
Medicine: Investigated for its potential in treating conditions related to sodium channel dysfunction, such as neuropathic pain and epilepsy.
Industry: Utilized in the development of new pharmaceuticals targeting sodium channels
Mechanism of Action
Crobenetine exerts its effects by selectively blocking the Nav1.2 sodium channel. This channel is responsible for the rapid rising phase of an action potential, playing an essential role in membrane excitability and electrical signaling. This compound preferentially binds to the inactive state of the sodium channel, making it an excellent tool to discriminate between highly activated neurons and neurons with physiological membrane potentials .
Comparison with Similar Compounds
Crobenetine is unique due to its high selectivity and potency as a sodium channel blocker. Similar compounds include:
Mexiletine: Another sodium channel blocker used clinically for neuropathic pain.
Tetrodotoxin: A potent sodium channel blocker, although it is not selective for specific sodium channel subtypes.
This compound stands out due to its exceptional selectivity for the Nav1.2 sodium channel and its ability to preferentially bind to the inactive state of the channel .
Properties
CAS No. |
221019-25-6 |
|---|---|
Molecular Formula |
C25H33NO2 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(1S,9R)-1,13,13-trimethyl-10-[(2S)-2-phenylmethoxypropyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-6-ol |
InChI |
InChI=1S/C25H33NO2/c1-18(28-17-19-9-6-5-7-10-19)16-26-14-13-25(4)21-11-8-12-22(27)20(21)15-23(26)24(25,2)3/h5-12,18,23,27H,13-17H2,1-4H3/t18-,23+,25-/m0/s1 |
InChI Key |
VCCBCXVFGHTDQN-UODBTFMRSA-N |
SMILES |
CC(CN1CCC2(C3=C(CC1C2(C)C)C(=CC=C3)O)C)OCC4=CC=CC=C4 |
Isomeric SMILES |
C[C@@H](CN1CC[C@]2(C3=C(C[C@@H]1C2(C)C)C(=CC=C3)O)C)OCC4=CC=CC=C4 |
Canonical SMILES |
CC(CN1CCC2(C3=C(CC1C2(C)C)C(=CC=C3)O)C)OCC4=CC=CC=C4 |
Synonyms |
1,2,3,4,5,6-hexahydro-6,11,11-trimethyl-3-(2-(phenylmethoxy)propyl)-2,6-methano-3-benzazocin-10-ol BIII 890 CL BIII-890-CL crobenetine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-benzyl-1,3-dimethyl-8-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B1243780.png)
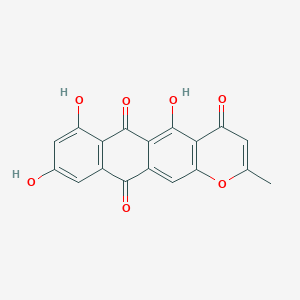
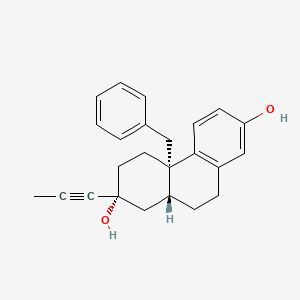
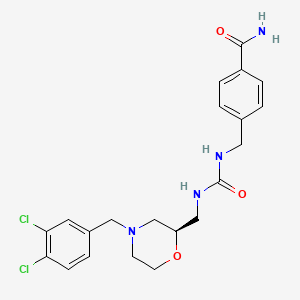
![N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide](/img/structure/B1243787.png)
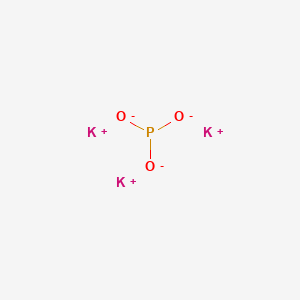
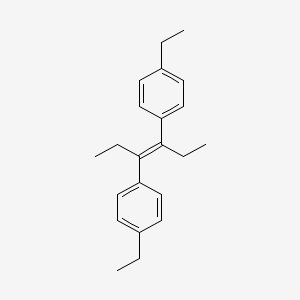
![4-[[5-[2-[2-(2-Methoxyphenyl)-4,10-dihydroimidazo[2,1-c][1,4]benzodiazepin-5-yl]-2-oxoethyl]imidazol-1-yl]methyl]benzonitrile](/img/structure/B1243794.png)
![2-[(1S,2S,4R)-2-Hydroxy-7,7-dimethyl-1-(spiro[indene-1,4'-piperidine]-1'-ylsulfonylmethyl)-2-bicyclo[2.2.1]heptanyl]acetic acid](/img/structure/B1243795.png)

